BenchChemオンラインストアへようこそ!

1-(4-Chloro-3,5-difluorophenyl)-2,2,2-trifluoroethanone

Lipophilicity Drug-likeness Physicochemical profiling

1-(4-Chloro-3,5-difluorophenyl)-2,2,2-trifluoroethanone (CAS 1256467-08-9; molecular formula C₈H₂ClF₅O; MW 244.55) is a polyhalogenated aryl trifluoromethyl ketone (TFMK) distinguished by its precisely defined 4-chloro-3,5-difluoro substitution pattern on the phenyl ring. The compound belongs to the synthetically versatile class of 1-aryl-2,2,2-trifluoroethanones, which serve as key intermediates in the construction of fluorinated heterocycles, amides, and pharmaceuticals.

Molecular Formula C8H2ClF5O
Molecular Weight 244.54 g/mol
Cat. No. B8002222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chloro-3,5-difluorophenyl)-2,2,2-trifluoroethanone
Molecular FormulaC8H2ClF5O
Molecular Weight244.54 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)Cl)F)C(=O)C(F)(F)F
InChIInChI=1S/C8H2ClF5O/c9-6-4(10)1-3(2-5(6)11)7(15)8(12,13)14/h1-2H
InChIKeyVRPKAWZUDITUFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chloro-3,5-difluorophenyl)-2,2,2-trifluoroethanone: A Regiospecific Halogenated Trifluoromethyl Ketone Building Block for Medicinal Chemistry and Agrochemical Synthesis


1-(4-Chloro-3,5-difluorophenyl)-2,2,2-trifluoroethanone (CAS 1256467-08-9; molecular formula C₈H₂ClF₅O; MW 244.55) is a polyhalogenated aryl trifluoromethyl ketone (TFMK) distinguished by its precisely defined 4-chloro-3,5-difluoro substitution pattern on the phenyl ring . The compound belongs to the synthetically versatile class of 1-aryl-2,2,2-trifluoroethanones, which serve as key intermediates in the construction of fluorinated heterocycles, amides, and pharmaceuticals [1]. Its computed LogP of 3.36 and topological polar surface area of 17.07 Ų position it within favorable oral drug-like chemical space, while the symmetrical meta-fluorine arrangement flanking the para-chloro substituent creates a distinctive electronic environment that differentiates it from all regioisomeric and chloro/fluoro-exchanged analogs .

Why 1-(4-Chloro-3,5-difluorophenyl)-2,2,2-trifluoroethanone Cannot Be Replaced by In-Class Analogs: Evidence of Substitution-Pattern-Driven Property Divergence


Within the 1-aryl-2,2,2-trifluoroethanone family, ostensibly minor variations in halogen identity, number, and ring position produce large, quantifiable divergences in lipophilicity, electronic character, and synthetic amenability. The target compound's 4-chloro-3,5-difluoro arrangement yields a computed LogP of 3.36, whereas the 3,5-dichloro-4-fluoro isomer (the Sarolaner intermediate, CAS 1190865-44-1) registers a LogP of 4.13—a difference of 0.77 log units that can shift a molecule across critical drug-likeness thresholds . Furthermore, structure–activity studies on aryl trifluoromethyl ketones as serine hydrolase inhibitors have established that meta-substituent electronic effects alone contribute approximately 100-fold modulation of enzyme inhibition potency, meaning that the precise halogenation topology directly governs biological target engagement [1]. Generic substitution with an incorrect regioisomer therefore risks not only physicochemical mismatches but also unpredictable pharmacological outcomes in downstream applications.

Quantitative Differentiation Evidence for 1-(4-Chloro-3,5-difluorophenyl)-2,2,2-trifluoroethanone Versus Closest Analogs: A Procurement-Focused Comparison


Lipophilicity Advantage: 0.77 LogP Unit Reduction Versus the 3,5-Dichloro-4-fluoro Analog Expands Drug-Like Property Space

The target compound displays a computed LogP of 3.36, which is 0.77 log units lower than that of its closest dichloro analog, 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone (LogP 4.13) . In medicinal chemistry, a LogP below 3.5 is generally favoured for oral bioavailability, whereas compounds exceeding LogP 4.0 face heightened risk of poor aqueous solubility, rapid hepatic clearance, and off-target promiscuity [1]. This 0.77-unit difference can be decisive when a project operates near LogP cutoffs imposed by lead optimization filters.

Lipophilicity Drug-likeness Physicochemical profiling Lead optimization

Molecular Weight Reduction: 16.45 g/mol Advantage Over the 3,5-Dichloro-4-fluoro Analog Supports Fragment-Based and Efficiency-Metric-Driven Selection

The target compound (MW 244.55) is 16.45 g/mol lighter than 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone (MW 261.00) owing to the replacement of one chlorine atom with fluorine . In fragment-based drug discovery, every 15–20 Da reduction within the 200–300 Da range can meaningfully improve ligand efficiency metrics when fragments are grown into leads [1]. Additionally, the lower molecular weight correlates with improved atom economy for downstream synthetic transformations.

Molecular weight Fragment-based drug discovery Ligand efficiency Property-based design

Regiochemical Identity: Symmetrical 3,5-Difluoro Substitution Flanking a 4-Chloro Center Confers Unique Electronic Character Versus Alternative Isomers

The target compound's 4-Cl-3,5-diF substitution pattern is distinct from the 4-Cl-2,6-diF isomer (CAS 1208076-12-3), the 3-Cl-2,4-diF isomer (CAS 2029517-03-9), and the 3,5-diCl-4-F analog . The symmetrical meta-fluorine arrangement in the target compound creates a C₂v-symmetric electronic environment around the aryl ring that differs fundamentally from the asymmetric push–pull electronic distribution in the 3-Cl-2,4-diF isomer. Literature on meta-substituted aryl trifluoromethyl ketones demonstrates that sigma-meta (σₘ) inductive effects alone modulate enzyme inhibition potency by ~100-fold, confirming that the positions of electron-withdrawing groups on the ring are pharmacologically consequential [1].

Regiochemistry Electronic effects SAR Isomer differentiation

Documented Synthetic Route with NMR-Confirmed Identity: Turbo-Grignard Methodology Delivers the Target Compound with ¹H-NMR Characterization at 400 MHz

A published synthetic protocol yields 1-(4-chloro-3,5-difluorophenyl)-2,2,2-trifluoroethanone via Turbo-Grignard-mediated coupling of 5-bromo-2-fluoro-1,3-dichlorobenzene with N-(trifluoroacetyl)piperidine, affording 3.5 g of purified product . The product is unambiguously identified by ¹H-NMR (400 MHz, CDCl₃): δ 8.06 (dd, 2H, J₁ = 6.2 Hz, J₂ = 0.9 Hz), with the symmetrical doublet-of-doublets pattern confirming the magnetic equivalence of the two aromatic protons in the symmetrical 3,5-difluoro-4-chloro environment. This spectroscopic signature provides a quality-control benchmark for procurement that is absent for less well-characterized isomers.

Synthetic methodology Quality control NMR characterization Grignard reaction

Aryl Trifluoromethyl Ketone Pharmacophore: Class-Level Evidence of Potent Transition-State Analog Enzyme Inhibition Validates the Core Scaffold

Aryl trifluoromethyl ketones constitute a validated pharmacophore class that acts as transition-state analog inhibitors of serine hydrolases, forming reversible tetrahedral hemiketal adducts with the active-site serine residue [1]. Quantitative structure–activity studies by Nair et al. (1994) on ten meta-substituted aryl TFMKs (m-XC₆H₄COCF₃) established that inhibitor potency spans a ~10⁷-fold Ki range (from fM to μM) depending on aryl substitution, and that meta-substituent inductive electronic effects contribute approximately 100-fold to potency modulation through stabilization of the tetrahedral adduct [1][2]. While direct enzymatic data for the 4-chloro-3,5-difluoro-substituted compound are not yet reported in the peer-reviewed literature, the established SAR framework predicts that the dual electron-withdrawing meta-fluoro substituents (σₘ = +0.34 each) will enhance carbonyl electrophilicity and favour hemiketal formation relative to the unsubstituted parent trifluoroacetophenone (σₘ = 0) [1][3].

Enzyme inhibition Transition-state analog Trifluoromethyl ketone Serine hydrolase

Versatile Building Block for Amide Synthesis: 1-Aryl-2,2,2-trifluoroethanones Undergo K₂CO₃-Promoted C(O)–C Bond Cleavage to Afford Functionalized Amides

A 2023 methodology paper demonstrated that 1-aryl-2,2,2-trifluoroethanones undergo base-promoted Haller–Bauer-type C(O)–C bond cleavage with amines to generate amides under mild, transition-metal-free conditions [1]. The reaction is compatible with primary and secondary amines and has been applied to the synthesis of several pharmaceutical molecules. The target compound, bearing the 4-chloro-3,5-difluoro substitution, extends this methodology by providing a halogenated aryl amide product that retains the synthetic handles (Cl and F atoms) for further cross-coupling or nucleophilic aromatic substitution [1][2]. This contrasts with the dichloro analog, where the additional chlorine may introduce undesired reactivity in Pd-catalyzed coupling steps due to competing oxidative addition at multiple C–Cl sites [3].

Amide synthesis C–C bond cleavage Synthetic methodology Late-stage functionalization

Optimal Application Scenarios for 1-(4-Chloro-3,5-difluorophenyl)-2,2,2-trifluoroethanone Based on Evidence-Verified Differentiation


Fragment-Based Drug Discovery (FBDD) Library Design Requiring Balanced Lipophilicity and Efficient Molecular Weight

With a molecular weight of 244.55 Da and computed LogP of 3.36, this compound falls within the optimal fragment space (MW < 300; LogP ≤ 3.5) recommended for FBDD screening collections [1]. The 0.77 LogP unit advantage over the 3,5-dichloro-4-fluoro analog (LogP 4.13) reduces the risk of lipophilicity-driven promiscuity and poor solubility in biochemical assay buffers . Procurement teams building fragment libraries should prioritize this compound over the dichloro variant when the target product profile demands strict adherence to physicochemical property cutoffs for oral drug candidates.

Serine Hydrolase Inhibitor Development Exploiting the Trifluoromethyl Ketone Transition-State Analog Warhead

The trifluoromethyl ketone moiety forms reversible covalent hemiketal adducts with active-site serine residues, a mechanism validated across acetylcholinesterase, human leukocyte elastase, and various lipases [1]. The electron-withdrawing 4-Cl-3,5-diF substitution pattern is predicted to enhance carbonyl electrophilicity relative to the unsubstituted parent, based on established Hammett σ correlations (σₘ-F = +0.34; σₚ-Cl = +0.23) that contribute ~100-fold to inhibitor potency within the aryl TFMK series . This compound is therefore a rational choice for initiating a medicinal chemistry campaign targeting any serine hydrolase where electrophilic warhead tuning is required.

Agrochemical Intermediate Synthesis Leveraging Regiospecific Halogenation for Late-Stage Diversification

The 1-aryl-2,2,2-trifluoroethanone scaffold has established utility in agrochemical synthesis, as evidenced by the use of the 3,5-dichloro-4-fluoro analog as a key intermediate in the manufacture of the veterinary antiparasitic agent Sarolaner [1]. The target compound's single chlorine atom provides a single, unambiguous site for Pd-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig, etc.), whereas the dichloro analog presents two competing C–Cl bonds that can lead to complex product mixtures . The symmetrical 3,5-difluoro pattern additionally simplifies NMR analysis during reaction monitoring. Process chemistry groups developing scalable routes to fluorinated agrochemical intermediates should prefer this regioisomer when orthogonal reactivity is desired.

Amide Library Synthesis via K₂CO₃-Promoted C(O)–C Bond Cleavage Methodology

The 2023 report by Zhong et al. establishes that 1-aryl-2,2,2-trifluoroethanones are competent substrates for transition-metal-free amidation via Haller–Bauer-type C(O)–C bond cleavage under mild conditions (K₂CO₃, DMSO, 80 °C) [1]. The target compound, upon reaction with a diverse amine set, would deliver a library of 4-chloro-3,5-difluorobenzamide derivatives—each retaining the halogen substitution pattern for subsequent SAR exploration. This methodology is particularly attractive for medicinal chemistry groups seeking to generate amide-based screening libraries without recourse to stoichiometric coupling reagents, transition-metal catalysts, or protecting-group strategies.

Quote Request

Request a Quote for 1-(4-Chloro-3,5-difluorophenyl)-2,2,2-trifluoroethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.